molecular formula C41H55ClN4O8S B11830117 HaloPROTAC3

HaloPROTAC3

Cat. No.: B11830117
M. Wt: 799.4 g/mol
InChI Key: UABTZMQNIWDHGQ-JGNAJVFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HaloPROTAC3 is a small-molecule degrader specifically designed to target and degrade the HaloTag protein and its fusion partners in live cells. This compound binds irreversibly to the HaloTag protein, recruiting it via co-engagement with von Hippel Lindau (VHL), an E3 ligase component, to active E2/E3 ubiquitin ligase complexes. This results in the ubiquitination and subsequent degradation of the HaloTag protein and its fusion partners by the proteasome .

Preparation Methods

The synthetic route for HaloPROTAC3 involves the conjugation of ligands for E3 ligase and a 16-atom-length linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.

Chemical Reactions Analysis

HaloPROTAC3 undergoes several types of chemical reactions, primarily involving its interaction with the HaloTag protein. The compound binds irreversibly to the HaloTag protein via its chloroalkane moiety, forming a ternary complex with VHL E3 ligase. This interaction leads to the ubiquitination of the HaloTag protein, marking it for degradation by the proteasome . Common reagents and conditions used in these reactions include the presence of VHL E3 ligase and the ubiquitin-proteasome system.

Comparison with Similar Compounds

HaloPROTAC3 is unique in its ability to specifically target and degrade the HaloTag protein and its fusion partners. Similar compounds include other PROTACs (proteolysis targeting chimeras) that also induce targeted protein degradation. One such compound is HyT36, which is used for the degradation of HaloTag7 fusion proteins. this compound has been found to be more potent and efficacious compared to HyT36 . Other similar compounds include various small-molecule PROTACs that target different proteins for degradation .

Properties

Molecular Formula

C41H55ClN4O8S

Molecular Weight

799.4 g/mol

IUPAC Name

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1

InChI Key

UABTZMQNIWDHGQ-JGNAJVFASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl

Origin of Product

United States

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